2-[(2-METHYLBENZYL)OXY]BENZOIC ACID
Description
2-[(2-Methylbenzyl)oxy]benzoic acid is a substituted benzoic acid derivative with a (2-methylbenzyl)oxy group at the 2-position of the benzene ring. The target compound is likely synthesized via etherification or acylation reactions, analogous to methods described for structurally related benzoic acid derivatives .
Properties
CAS No. |
108476-90-0 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 |
Synonyms |
2-[(2-METHYLBENZYL)OXY]BENZOIC ACID |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-Hydroxybenzoic acid+2-Methylbenzyl chlorideK2CO3,DMF2-[(2-Methylbenzyl)oxy]benzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylbenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of 2-hydroxybenzoic acid and 2-methylbenzyl alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous medium.
Major Products Formed
Oxidation: 2-[(2-Carboxybenzyl)oxy]benzoic acid.
Reduction: 2-[(2-Methylbenzyl)oxy]benzyl alcohol.
Substitution: 2-Hydroxybenzoic acid and 2-methylbenzyl alcohol.
Scientific Research Applications
2-[(2-Methylbenzyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(2-Methylbenzyl)oxy]benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, similar to other salicylic acid derivatives. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(2-methylbenzyl)oxy]benzoic acid with structurally analogous benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Positional and Functional Group Isomers
3-[(2-Methylbenzyl)oxy]benzoic Acid (CAS: 926228-86-6)
- Structure : Substituent at the 3-position of the benzoic acid core.
- Molecular Formula : C₁₅H₁₄O₃.
- Molar Mass : 242.27 g/mol.
- Key Differences : Positional isomerism affects electronic distribution and intermolecular interactions. The 3-substituted isomer may exhibit altered solubility and crystallinity compared to the 2-substituted target compound .
2-Methoxybenzoic Acid (o-Anisic Acid)
- Structure : Methoxy group at the 2-position.
- Molecular Formula : C₈H₈O₃.
- Molar Mass : 152.15 g/mol.
- Key Differences : The smaller methoxy group reduces steric hindrance but introduces electron-donating effects, lowering acidity (predicted pKa ~4.1 vs. ~4.2 for benzoic acid). Applications include flavoring agents and pharmaceutical intermediates .
Alkoxy-Substituted Derivatives
2-Ethoxybenzoic Acid (CAS: 134-11-2) Structure: Ethoxy group at the 2-position. Molecular Formula: C₉H₁₀O₃. Molar Mass: 166.18 g/mol. Used as a pharmaceutical intermediate with precautions for skin/eye irritation .
o-Benzoylbenzoic Acid Structure: Benzoyl group at the 2-position. Applications: Widely used in synthesizing anthraquinones and as a photoinitiator. Classified as a skin/eye irritant (Category 2/2A) due to its reactive carbonyl group .
Heterocyclic and Complex Substituents
2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid (CAS: 110284-78-1) Structure: Pyrimidinyloxy group at the 2-position. Molecular Formula: C₁₃H₁₂N₂O₅. Molar Mass: 276.25 g/mol. Used as a biochemical reagent .
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid Structure: Ethoxy-oxoacetamido group at the 2-position. Molecular Formula: C₁₁H₁₁NO₅. Molar Mass: 237.21 g/mol. Crystallography: Exhibits planar geometry stabilized by O–H⋯O and C–H⋯O hydrogen bonds, influencing solubility and stability .
Comparative Data Table
Key Findings and Implications
- Biological Activity : Heterocyclic substituents (e.g., pyrimidine) may confer antimicrobial or enzyme-inhibiting properties, as seen in related thiadiazole derivatives .
- Safety : Alkoxy-substituted benzoic acids generally require handling precautions due to irritant properties (e.g., 3-[(2-methylbenzyl)oxy]benzoic acid , o-Benzoylbenzoic acid ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
